molecular formula C19H18N2O5S B2766595 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 895444-05-0

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2766595
M. Wt: 386.42
InChI Key: WVJARGMBZNWTSR-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential antimycobacterial properties . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .


Synthesis Analysis

While the specific synthesis process for this compound is not available, benzo[d]thiazole derivatives have been synthesized through a process involving 1,3-dipolar cycloaddition . This process involves the reaction of a benzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Synthesis and Biological Applications

Research has been conducted on the synthesis of novel compounds derived from benzodifuranyl and thiazolopyrimidines, showing potential anti-inflammatory and analgesic activities. These compounds were synthesized through various chemical reactions and tested for their cyclooxygenase inhibition, showcasing significant inhibitory activity and potential as COX-2 selective inhibitors. Such research illustrates the potential pharmaceutical applications of compounds related to the one mentioned, emphasizing the importance of synthetic chemistry in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Another area of application is the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which were tested for their antimicrobial and antifungal activities against various bacteria and fungal isolates. This research indicates the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial strategies (Abd Alhameed et al., 2019).

Environmental Applications

Further research into the synthesis of magnetic nanoadsorbents modified with thiazol derivatives demonstrates potential environmental applications, particularly in the removal of heavy metals from industrial wastes. This research highlights the versatility of thiazol derivatives in environmental science, providing effective solutions for pollution remediation (Zargoosh et al., 2015).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-11-8-14(23-2)15(24-3)9-17(11)27-19(21)20-18(22)16-10-25-12-6-4-5-7-13(12)26-16/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJARGMBZNWTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3COC4=CC=CC=C4O3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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